molecular formula C11H21ClO2 B8434896 1-Chloro-4-acetoxynonane

1-Chloro-4-acetoxynonane

Cat. No. B8434896
M. Wt: 220.73 g/mol
InChI Key: ATKBLWQNGBIURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04150235

Procedure details

A mixture of 1-chloro-4-nonanol (111.99 g.; 0.627 mole) and acetic anhydride (128.0 g.; 1.254 moles) is heated on a steam bath for 11/2 hours.
Quantity
111.99 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[Cl:1][CH2:2][CH2:3][CH2:4][CH:5]([O:11][C:12](=[O:14])[CH3:13])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
111.99 g
Type
reactant
Smiles
ClCCCC(CCCCC)O
Name
Quantity
128 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath for 11/2 hours
Duration
2 h

Outcomes

Product
Name
Type
Smiles
ClCCCC(CCCCC)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.